
Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester: is a complex organic compound that belongs to the class of carbonate esters. These esters are derived from carbonic acid and are characterized by the presence of a carbonyl group flanked by two alkoxy groups. The compound’s unique structure includes a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester typically involves the reaction of an alcohol with phosgene or the oxidative carbonylation of an alcohol with carbon monoxide and an oxidizer . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods but with more efficient catalysts and reaction setups. The use of selective membranes to separate water from the reaction mixture can increase the yield of the desired ester .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester exerts its effects involves its interaction with molecular targets through its ester and thienyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparación Con Compuestos Similares
Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness: The presence of the thienyl group in carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester makes it unique compared to other carbonate esters. This sulfur-containing heterocycle imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
646517-62-6 |
|---|---|
Fórmula molecular |
C15H24O4S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
methyl (2-methyl-2-octyl-5-oxothiophen-3-yl) carbonate |
InChI |
InChI=1S/C15H24O4S/c1-4-5-6-7-8-9-10-15(2)12(11-13(16)20-15)19-14(17)18-3/h11H,4-10H2,1-3H3 |
Clave InChI |
BQAABGDFSMHCNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C(=CC(=O)S1)OC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


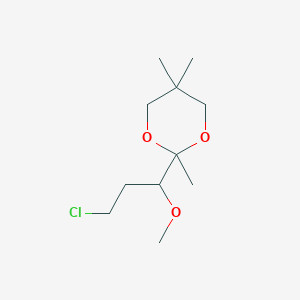
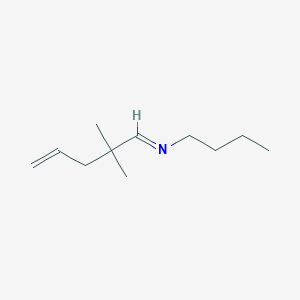
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
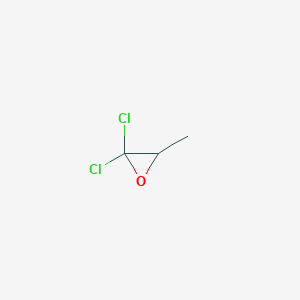
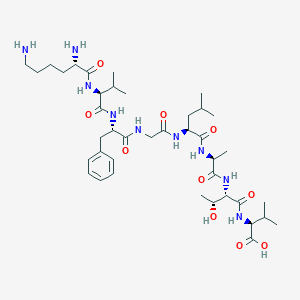
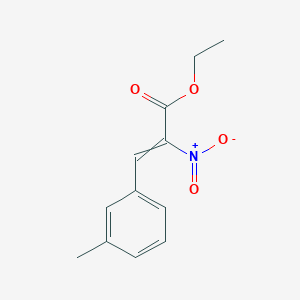
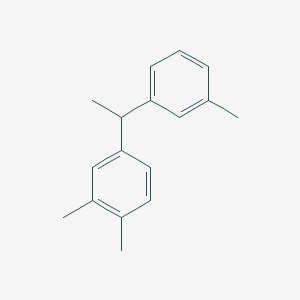
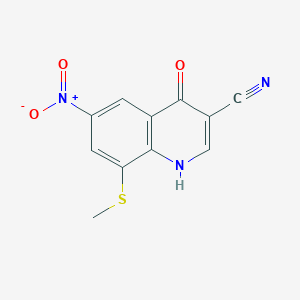
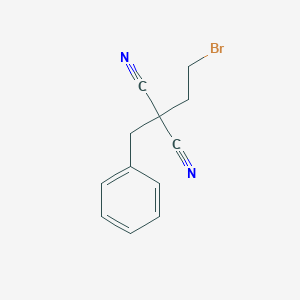

phosphanium bromide](/img/structure/B12611416.png)
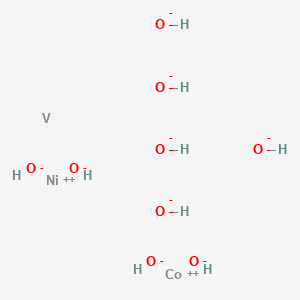

![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
